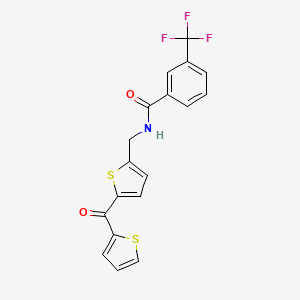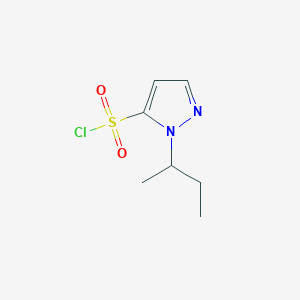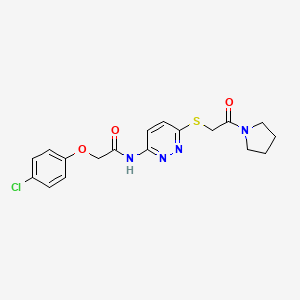
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[4-(THIOPHENE-2-CARBONYL)-PHENYL]-THIOPHEN-2-YL-METHANONE” has a molecular formula of C16H10O2S2 and a molecular weight of 298.38 . Another related compound is “2- [5- (Thiophene-2-carbonyl)thiophen-2-yl]ethan-1-amine” with a molecular formula of C11H11NOS2 and a molecular weight of 237.34 .
Molecular Structure Analysis
The molecular structure of these compounds can be found in their respective molecular files .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2- [5- (Thiophene-2-carbonyl)thiophen-2-yl]ethan-1-amine” include a molecular weight of 237.34 and it is stored at room temperature .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research has demonstrated the utility of thiophene derivatives in organic synthesis, particularly in the construction of complex molecules with potential antibacterial and antipathogenic properties. For example, thiourea derivatives have been synthesized and shown to exhibit significant activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Crystallography and Structural Analysis
In crystallography, the structural elucidation of thiophene-based compounds provides insights into their chemical behavior and potential applications. For instance, the crystal structure of a thiophene derivative has been determined, revealing specific hydrogen bond interactions and π···π stacking, which could influence the compound's reactivity and stability (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Pharmacological Research
Although the user requested to exclude drug use, dosage, and side effects, it's worth noting that research into thiophene derivatives often explores their pharmacological potential. This includes studies on their anticancer, anti-inflammatory, and analgesic properties, as these compounds can be engineered to target specific molecular pathways involved in various diseases.
Materials Science
Thiophene-based compounds have also found applications in materials science, particularly in the development of organic frameworks and catalysts. These materials exhibit unique properties that make them suitable for heterogeneous catalysis, such as in Knoevenagel condensation reactions, indicating their potential for use in organic synthesis and industrial processes (Li et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S2/c19-18(20,21)12-4-1-3-11(9-12)17(24)22-10-13-6-7-15(26-13)16(23)14-5-2-8-25-14/h1-9H,10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPGGHHZEDQFJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2397573.png)

![1-(2-Methoxyphenyl)-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2397576.png)


![tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate](/img/structure/B2397579.png)


![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397585.png)

![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)



